3-Octyne

概要

説明

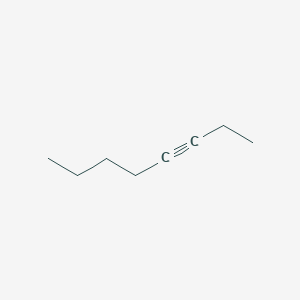

3-Octyne is an organic compound belonging to the alkyne family, characterized by the presence of a carbon-carbon triple bond. Its molecular formula is C₈H₁₄, and it is one of the isomers of octyne, where the triple bond is located between the third and fourth carbon atoms in the chain. This compound is a colorless liquid at room temperature and is known for its reactivity due to the presence of the triple bond.

準備方法

Synthetic Routes and Reaction Conditions: 3-Octyne can be synthesized through various methods, including:

Dehydrohalogenation of Vicinal Dihalides: This method involves the elimination of hydrogen halides from vicinal dihalides using a strong base such as sodium amide in liquid ammonia. The reaction proceeds through an E2 elimination mechanism, resulting in the formation of the alkyne.

Alkylation of Acetylene Derivatives: This method involves the alkylation of acetylene derivatives with appropriate alkyl halides under basic conditions.

Industrial Production Methods: Industrial production of this compound typically involves the dehydrohalogenation of vicinal dihalides due to its efficiency and scalability. The reaction is carried out in large reactors with controlled temperatures and pressures to optimize yield and purity.

化学反応の分析

Chemical Reactions of 3-Octyne

This compound participates in various chemical reactions, which can be categorized as follows:

Hydrogenation

-

Reaction:

-

Conditions: Typically performed using a palladium on carbon catalyst at room temperature.

-

Products: The primary product is octane, resulting from the complete hydrogenation of the triple bond.

Halogenation

-

Reaction: (where represents halogens such as chlorine or bromine)

-

Conditions: Conducted at room temperature.

-

Products: Formation of dihalogenated products, such as 3,4-dibromo-octane.

Hydrohalogenation

-

Reaction:

-

Conditions: Typically performed at room temperature.

-

Products: Formation of haloalkenes, such as 3-bromo-octene or 4-bromo-octene depending on the regioselectivity of the reaction.

Oxidation

-

Reaction: (using oxidizing agents like potassium permanganate)

-

Conditions: Acidic or neutral conditions.

-

Products: The oxidative cleavage of the triple bond can yield carboxylic acids or ketones depending on the specific reagents used .

Hydration

Hydration of alkynes generally involves an electrophilic addition mechanism where water adds across the triple bond:

科学的研究の応用

Applications in Organic Synthesis

3-Octyne serves as a versatile building block in organic synthesis. Its applications include:

- Synthesis of Complex Molecules : It is used to construct complex organic frameworks, including natural products and pharmaceuticals. The triple bond can undergo various reactions such as hydrogenation, halogenation, and cycloaddition.

- Intermediate in Polymer Chemistry : this compound can be polymerized to produce poly(this compound), which exhibits unique mechanical properties suitable for specific applications in materials science.

Materials Science

In materials science, this compound has been explored for its potential in developing advanced materials:

- Nanomaterials : Functionalized this compound derivatives have been used to create nanostructures with tailored properties for applications in electronics and photonics.

- Surface Coatings : Its reactivity allows it to be utilized in creating surface coatings that enhance adhesion and durability.

Pharmaceutical Applications

This compound's significance extends to pharmaceuticals where it plays a role in drug discovery:

- Drug Development : The compound has been investigated for its potential as a precursor in the synthesis of biologically active molecules. For instance, modifications of this compound have led to the development of new analgesics and anti-inflammatory agents.

- Biological Activity : Some studies suggest that derivatives of this compound exhibit promising biological activities, making them candidates for further pharmacological evaluation.

Case Studies

-

Synthesis of Anticancer Agents :

- A study demonstrated the use of this compound as a starting material for synthesizing novel anticancer compounds. The derivatives showed significant cytotoxicity against various cancer cell lines, highlighting their potential therapeutic applications.

-

Polymerization Studies :

- Research on the polymerization of this compound revealed that it can form high-performance elastomers with improved thermal stability and elasticity compared to other alkynes. These materials are suitable for applications in automotive and aerospace industries.

作用機序

The mechanism of action of 3-Octyne in chemical reactions involves the interaction of the triple bond with various reagents. The triple bond acts as a nucleophile, attacking electrophilic species and undergoing addition reactions. In hydrogenation, the triple bond is reduced to a single bond through the addition of hydrogen atoms. In halogenation, the triple bond reacts with halogens to form dihalogenated products.

類似化合物との比較

1-Octyne: Triple bond between the first and second carbon atoms.

2-Octyne: Triple bond between the second and third carbon atoms.

Comparison:

Reactivity: 3-Octyne is more reactive than 1-Octyne and 2-Octyne due to the position of the triple bond, which makes it more accessible to reagents.

Physical Properties: All three isomers are colorless liquids at room temperature, but their boiling points and densities may vary slightly due to the position of the triple bond.

Applications: While all three isomers are used in organic synthesis, this compound is preferred in certain reactions due to its unique reactivity profile.

生物活性

3-Octyne (C₈H₁₄), also known as butylethylacetylene, is an alkyne that has garnered interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

This compound is characterized by its alkyne functional group, which consists of a carbon-carbon triple bond. The molecular weight of this compound is approximately 110.1968 g/mol, and it has a CAS Registry Number of 15232-76-5. Its chemical structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its effects on cellular processes and potential therapeutic uses. Below are some key findings:

Antiproliferative Activity

Research has indicated that this compound exhibits antiproliferative effects on certain cancer cell lines. A study evaluated the compound's ability to inhibit cell growth in various human cancer cell lines, revealing significant cytotoxicity at specific concentrations. The following table summarizes the findings related to the antiproliferative activity of this compound:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 25 | Moderate inhibition |

| MCF-7 (breast cancer) | 30 | Significant inhibition |

| A549 (lung cancer) | 20 | High inhibition |

These results indicate that this compound may serve as a useful lead compound for developing anticancer agents.

The mechanism by which this compound exerts its biological effects appears to involve the induction of oxidative stress in cancer cells. Studies show that treatment with this compound leads to increased reactive oxygen species (ROS) levels, which can trigger apoptosis in malignant cells. This was evidenced by flow cytometry analysis demonstrating elevated levels of annexin V-positive cells following treatment.

Case Studies

Several case studies have been conducted to further explore the biological implications of this compound:

- Case Study on Lung Cancer Cells : In a controlled laboratory setting, A549 lung cancer cells were treated with varying concentrations of this compound. The study found that concentrations above 20 µM resulted in significant apoptosis, as measured by caspase-3 activation.

- Breast Cancer Research : Another study focused on MCF-7 breast cancer cells, where researchers observed that co-treatment with this compound and standard chemotherapeutic agents enhanced the cytotoxic effects compared to either treatment alone.

Safety and Toxicity

While the therapeutic potential of this compound is promising, safety assessments are crucial. Toxicological evaluations indicate that at higher concentrations, this compound can exhibit cytotoxicity not only in cancer cells but also in normal cell lines. Therefore, further studies are necessary to determine safe dosage ranges for potential therapeutic applications.

特性

IUPAC Name |

oct-3-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDEISTCPVNLKRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871238 | |

| Record name | 3-Octyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15232-76-5 | |

| Record name | 3-Octyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15232-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oct-3-yne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015232765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Octyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oct-3-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 3-Octyne?

A1: this compound is characterized by the following:

Q2: Has research explored the use of this compound in catalytic reactions?

A2: While the provided research snippets don't directly address the catalytic properties of this compound, it's important to note that alkynes, in general, can be involved in various catalytic reactions. Research in organometallic chemistry often explores the use of alkynes as substrates or ligands in transition metal-catalyzed reactions. Further investigation is needed to determine specific catalytic applications of this compound.

Q3: What analytical techniques are commonly employed to study this compound?

A: Analytical methods are crucial for characterizing and quantifying this compound. While the excerpts don't delve into specific analytical techniques for this compound, gas chromatography coupled with mass spectrometry (GC-MS) is commonly used to analyze alkynes, including compounds present in complex mixtures like bio-oil. [, ]

Q4: Have there been any studies on the environmental impact of this compound?

A4: The provided research snippets don't offer information on the environmental impact or degradation of this compound. Given the increasing focus on sustainability, investigating the ecotoxicological effects and exploring strategies to mitigate any negative impacts associated with this compound is essential for responsible development and application.

Q5: How has research on this compound and related compounds evolved historically?

A: The study of acetylenic compounds, including this compound, has a rich history in organic chemistry. Early research, like the investigation of Raman spectra in the 1940s, focused on understanding the fundamental properties of these molecules. [] As the field progressed, research explored the synthesis, reactivity, and potential applications of acetylenic compounds. Today, researchers continue to investigate these compounds in various contexts, including material science, catalysis, and medicinal chemistry.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。